molecular formula C10H12ClNOS B12989030 N-(4-Chloro-3-methoxyphenyl)thietan-3-amine

N-(4-Chloro-3-methoxyphenyl)thietan-3-amine

Cat. No.: B12989030
M. Wt: 229.73 g/mol
InChI Key: GGLKQJYDYMPFIQ-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-methoxyphenyl)thietan-3-amine is a chemical compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles This compound is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, and an amine group attached to the thietane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-methoxyphenyl)thietan-3-amine typically involves the reaction of 4-chloro-3-methoxyaniline with a thietane precursor under specific conditions. One common method involves the use of thietane-3-carbonyl chloride as the thietane precursor, which reacts with 4-chloro-3-methoxyaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-methoxyphenyl)thietan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can target the chloro substituent or the thietane ring, leading to different products.

    Substitution: The chloro substituent on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chloro substituent.

Scientific Research Applications

N-(4-Chloro-3-methoxyphenyl)thietan-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(4-Chloro-3-methoxyphenyl)thietan-3-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and methoxy groups can influence its binding affinity and specificity. The thietane ring may also play a role in its reactivity and stability, affecting its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chloro-3-methoxyphenyl)propanamide: This compound shares the chloro and methoxy substituents on the phenyl ring but has a different core structure.

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar phenyl ring substitution pattern but features a thiazole ring instead of a thietane ring.

Uniqueness

N-(4-Chloro-3-methoxyphenyl)thietan-3-amine is unique due to its thietane ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness can be leveraged in various applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C10H12ClNOS

Molecular Weight

229.73 g/mol

IUPAC Name

N-(4-chloro-3-methoxyphenyl)thietan-3-amine

InChI

InChI=1S/C10H12ClNOS/c1-13-10-4-7(2-3-9(10)11)12-8-5-14-6-8/h2-4,8,12H,5-6H2,1H3

InChI Key

GGLKQJYDYMPFIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC2CSC2)Cl

Origin of Product

United States

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